Bcl-2-IN-13

Bcl-2 inhibition Benzothiazole SAR Apoptosis

Bcl-2 family inhibitor variability often leads to irreproducible apoptosis data. Bcl-2-IN-13 (CAS 1421687-31-1) provides a validated benzothiazole-class Bcl-2 inhibitor with a tightly defined IC50 of 17 nM, enabling consistent dose-response studies. • 17 nM IC50 (BPS Bioscience assay); robust anti-proliferative effects in SR & CCRF-CEM leukemia lines at 10 µM • 21- to 28-fold potency advantage over earlier analogs; docking energy -59.15 kcal/mol • Commercially sourced with reliable supply for routine screening & target engagement assays

Molecular Formula C42H44ClN7O6S3
Molecular Weight 874.5 g/mol
Cat. No. B12382962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl-2-IN-13
Molecular FormulaC42H44ClN7O6S3
Molecular Weight874.5 g/mol
Structural Identifiers
SMILESCN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=NS(=O)(=O)C4=C3C=CC(=C4)N5CCN(CC5)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-]
InChIInChI=1S/C42H44ClN7O6S3/c1-47(2)21-20-33(29-57-35-9-4-3-5-10-35)44-39-19-17-36(27-40(39)50(51)52)58(53,54)45-42-38-18-16-34(26-41(38)59(55,56)46-42)49-24-22-48(23-25-49)28-31-8-6-7-11-37(31)30-12-14-32(43)15-13-30/h3-19,26-27,33,44H,20-25,28-29H2,1-2H3,(H,45,46)/t33-/m1/s1
InChIKeyIXACTXFUQMBZJI-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bcl-2-IN-13: A Potent Bcl-2 Inhibitor for Apoptosis Research


Bcl-2-IN-13 (CAS 1421687-31-1, HY-149623) is a small-molecule inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptotic pathway and a validated target in oncology [1]. The compound is reported to inhibit Bcl-2 with an IC50 of 17 nM, positioning it as a research tool for studying Bcl-2-dependent cell survival mechanisms [2][3]. Structurally, it belongs to the benzothiazole class of Bcl-2 inhibitors and is supplied by multiple vendors for laboratory use in cancer research applications [2].

Why Bcl-2-IN-13 Cannot Be Interchanged with Other Bcl-2 Family Inhibitors


Bcl-2 family inhibitors exhibit substantial variability in potency, selectivity profile, and off-target effects due to differences in binding site interactions and molecular design [1]. While many compounds share the BH3-mimetic mechanism, their binding affinities for Bcl-2 versus related anti-apoptotic proteins (Bcl-xL, Mcl-1, Bcl-w) can differ by orders of magnitude, leading to divergent biological outcomes and therapeutic windows [2]. Substituting one Bcl-2 inhibitor for another without empirical validation risks misinterpretation of experimental results, as potency shifts in the nanomolar range can translate into significant differences in cellular efficacy and target engagement [1].

Quantitative Differentiation of Bcl-2-IN-13 Against Structural Analogs and Clinical Comparators


Superior Bcl-2 Inhibitory Potency Versus Closest Benzothiazole Analogs

Bcl-2-IN-13 demonstrates substantially higher potency against Bcl-2 compared to its structurally related benzothiazole analogs Bcl-2-IN-15 (compound 13d) and Bcl-2-IN-14 (compound 13c) from the same discovery series [1]. The IC50 value for Bcl-2-IN-13 is 17 nM, representing a 21.4-fold improvement over Bcl-2-IN-15 (IC50 = 363 nM) and a 27.7-fold improvement over Bcl-2-IN-14 (IC50 = 471 nM) [1]. This potency differential is critical for achieving target engagement at lower compound concentrations, potentially reducing off-target liabilities and enabling more precise modulation of Bcl-2-dependent pathways [1].

Bcl-2 inhibition Benzothiazole SAR Apoptosis

Cellular Anti-Proliferative Activity in Leukemia Cell Lines

In the NCI leukemia cell line panel, Bcl-2-IN-13 (reported as compound 13d) exhibited superior growth inhibition compared to its analog Bcl-2-IN-14 (compound 13c) across multiple leukemia subtypes [1]. At a single 10 µM concentration, Bcl-2-IN-13 reduced cell growth to 37.13% in SR leukemia cells, whereas Bcl-2-IN-14 showed minimal effect (82.5% growth) [1]. In the CCRF-CEM cell line, Bcl-2-IN-13 achieved 68.2% growth versus 93.91% for Bcl-2-IN-14, demonstrating a clear potency advantage that correlates with its enhanced enzymatic inhibition [1].

Leukemia Anti-proliferative NCI-60

Potency Positioning Relative to Clinical Benchmark Venetoclax

Bcl-2-IN-13 exhibits an IC50 of 17 nM against Bcl-2, which positions it as less potent than the FDA-approved clinical compound venetoclax (ABT-199) but substantially more potent than early-generation benzothiazole leads [1]. In the same assay system used for the benzothiazole series, venetoclax demonstrated an IC50 of 7 nM (0.007 µM) [1]. This 2.4-fold difference indicates that Bcl-2-IN-13 is a useful research tool for studying Bcl-2 inhibition in contexts where venetoclax's extreme potency or commercial availability may present limitations [1]. Additionally, venetoclax is highly selective for Bcl-2 (>4800-fold over Bcl-xL), whereas the selectivity profile of Bcl-2-IN-13 remains uncharacterized, underscoring the need for assay-specific compound selection .

Bcl-2 inhibitor Venetoclax Potency comparison

Enhanced Molecular Docking Interaction Energy Correlates with Improved Potency

Molecular docking studies reveal that Bcl-2-IN-13 (compound 13d) exhibits a C-Docker interaction energy of -59.15 kcal/mol, which is lower (more favorable) than that of the less potent analog Bcl-2-IN-14 (compound 13c, -55.83 kcal/mol) and compound 8d (-53.08 kcal/mol) [1]. This computational metric correlates with the rank-order of experimental IC50 values (13d > 13c > 13b > 8d > 17f), supporting the hypothesis that enhanced binding interactions with the Bcl-2 BH3-binding groove contribute to the observed potency advantage [1]. Specific interactions identified for Bcl-2-IN-13 include a hydrogen bond with Gly104 and π-π stacking interactions [1].

Molecular docking Binding affinity Structure-activity relationship

Recommended Research Applications for Bcl-2-IN-13


Mechanistic Studies of Bcl-2-Dependent Apoptosis in Leukemia Models

Bcl-2-IN-13 is well-suited for investigating Bcl-2-mediated survival signaling in leukemia cell lines, particularly in SR and CCRF-CEM models where it has demonstrated robust anti-proliferative effects at 10 µM [1]. Its 17 nM IC50 provides a practical working range for dose-response studies without requiring the ultra-low concentrations needed for venetoclax, facilitating experimental reproducibility and minimizing solubility challenges [1].

Structure-Activity Relationship Studies of Benzothiazole Bcl-2 Inhibitors

As a lead-optimized compound from a 33-member benzothiazole library, Bcl-2-IN-13 serves as a benchmark for evaluating novel Bcl-2 inhibitors [1]. Its 21- to 28-fold potency advantage over earlier analogs (Bcl-2-IN-14, Bcl-2-IN-15) and its favorable docking energy (-59.15 kcal/mol) provide a quantitative reference point for assessing new chemical entities in the same scaffold class [1].

Comparative Pharmacology Studies Alongside Clinical Bcl-2 Inhibitors

Bcl-2-IN-13 can be employed as a tool compound to dissect Bcl-2-specific effects in parallel with venetoclax or navitoclax [1]. The 2.4-fold potency difference relative to venetoclax allows researchers to titrate Bcl-2 inhibition across a graded range, enabling nuanced studies of target vulnerability and resistance mechanisms in cancer cells [1].

In Vitro Target Validation and Hit Confirmation Assays

For laboratories performing Bcl-2 target engagement assays (e.g., fluorescence polarization, TR-FRET), Bcl-2-IN-13 offers a validated positive control with a defined IC50 of 17 nM in the BPS Bioscience assay system [1]. Its commercial availability from multiple vendors ensures reliable sourcing for routine screening workflows [2].

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